2-(2-(Dibenzylamino)ethoxy)ethanol
Description
2-(2-(Dibenzylamino)ethoxy)ethanol (CAS 136533-09-0) is a glycol-ether derivative with a tertiary amine functional group. Its structure comprises an ethanol backbone linked to an ethoxy chain terminated by a dibenzylamino group (-N(CH₂C₆H₅)₂). Limited commercial data are available, but its safety and handling protocols align with those of other aminoethoxyethanol derivatives, emphasizing strict hygiene and controlled storage conditions .
Properties
IUPAC Name |
2-[2-(dibenzylamino)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c20-12-14-21-13-11-19(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,20H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMUDNFDCHOWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCOCCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Dibenzylamino)ethoxy)ethanol typically involves the reaction of dibenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Dibenzylamino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of dibenzylamine or other secondary amines.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Scientific Research Applications
2-(2-(Dibenzylamino)ethoxy)ethanol finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-(2-(Dibenzylamino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. This compound can modulate biochemical pathways by altering the conformation and activity of proteins involved in these pathways .
Comparison with Similar Compounds
Structural Comparison
The following compounds share the ethoxyethanol backbone but differ in their amino substituents:
| Compound Name | CAS Number | Molecular Formula | Substituent (R) | Molecular Weight | Key Structural Features |
|---|---|---|---|---|---|
| 2-(2-(Dibenzylamino)ethoxy)ethanol | 136533-09-0 | C₁₈H₂₃NO₂ | -N(CH₂C₆H₅)₂ (dibenzyl) | 285.38 g/mol | Bulky aromatic groups enhance hydrophobicity |
| 2-(2-(Diethylamino)ethoxy)ethanol | 140-82-9 | C₈H₁₉NO₂ | -N(CH₂CH₃)₂ (diethyl) | 161.24 g/mol | Smaller alkyl groups improve water solubility |
| 2-(2-(Dimethylamino)ethoxy)ethanol (DMAEE) | 1704-62-7 | C₆H₁₅NO₂ | -N(CH₃)₂ (dimethyl) | 133.19 g/mol | Compact structure, high polarity |
| Diethylaminoethanol | 100-37-8 | C₆H₁₅NO | -N(CH₂CH₃)₂ (no ethoxy chain) | 117.19 g/mol | Simpler structure with direct amino-ethanol linkage |
Key Observations :
Physicochemical Properties
Notes:
- The dibenzyl derivative’s hydrophobicity limits its solubility in aqueous systems, whereas DMAEE and diethylaminoethanol are more versatile in formulations requiring water compatibility .
- Higher pKa in DMAEE suggests weaker basicity compared to diethylaminoethanol, impacting catalytic activity in reactions like urethane formation .
Critical Differences :
- DMAEE’s higher flash point (199°F) compared to diethylaminoethanol (163°C boiling point) reflects safer handling in high-temperature processes .
- The dibenzyl derivative’s lack of regulatory listings underscores its niche research status .
Biological Activity
Overview of 2-(2-(Dibenzylamino)ethoxy)ethanol
This compound is a compound that features an ether functional group and an amino group, which suggests potential biological activity. Compounds with similar structures often exhibit various pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
The biological activity of compounds like this compound can be attributed to their ability to interact with specific biological targets, such as receptors or enzymes. The dibenzylamino group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Anticancer Activity
Research on structurally related compounds has shown that they can inhibit cancer cell proliferation. For example, tubulysins, which are structurally similar, have been noted for their ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells. This mechanism may also be relevant for this compound.
Neuroprotective Effects
Compounds with amino groups often exhibit neuroprotective properties. They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. Studies have indicated that similar compounds can protect against neurodegeneration in models of diseases like Alzheimer's.
Anti-inflammatory Properties
The presence of an ether and amino group may also confer anti-inflammatory effects. Compounds with these functional groups have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could possess similar properties.
Case Studies
- Cancer Cell Lines : A study involving a series of dibenzylamino derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
- Neuroprotection : In vitro studies demonstrated that certain dibenzylamino compounds protected neuronal cells from oxidative stress-induced apoptosis.
- Inflammation Models : Animal models treated with dibenzylamino compounds exhibited reduced inflammation markers, supporting their potential use in inflammatory diseases.
Data Table
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Microtubule disruption | Study A |
| Neuroprotection | Oxidative stress reduction | Study B |
| Anti-inflammatory | Cytokine inhibition | Study C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
